Superior Activity of Micronomicin Sulfate Against Gentamicin-Resistant Pseudomonas aeruginosa: A Head-to-Head MIC Comparison
Micronomicin (MCR) demonstrates significantly lower minimum inhibitory concentration (MIC) against a clinically isolated gentamicin-resistant Pseudomonas aeruginosa strain compared to gentamicin (GM) and other aminoglycosides [1]. In direct head-to-head testing, the MIC of MCR was 1.56 mcg/mL, whereas GM required 6.25 mcg/mL to inhibit the same strain. Notably, sisomicin, dibekacin, amikacin, netilmicin, tobramycin, ribostamycin, and kanamycin failed to inhibit growth at concentrations ≤25 mcg/mL. This indicates a 4-fold lower MIC for Micronomicin relative to gentamicin against this resistant isolate.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 1.56 mcg/mL |
| Comparator Or Baseline | Gentamicin: 6.25 mcg/mL; Other aminoglycosides: >25 mcg/mL |
| Quantified Difference | MIC of MCR is 4-fold lower than GM; MCR is active at concentrations where comparators are ineffective |
| Conditions | Clinically isolated Pseudomonas aeruginosa F 4150 strain; agar dilution method |
Why This Matters
For procurement in antimicrobial susceptibility testing and resistance research, Micronomicin offers a distinct advantage for profiling isolates that exhibit high-level resistance to gentamicin and other first-line aminoglycosides.
- [1] INACTIVATION OF AMINOGLYCOSIDE ANTIBIOTICS BY CLINICALLY ISOLATED PSEUDOMONAS AERUGINOSA. Jpn J Antibiot. 1983 Jan;36(1):194-198. View Source
